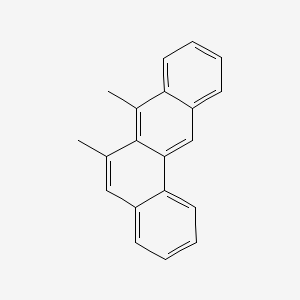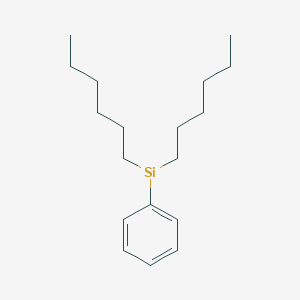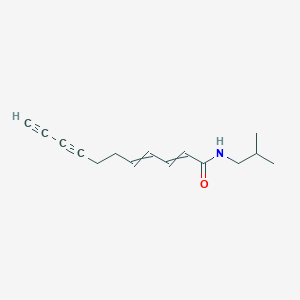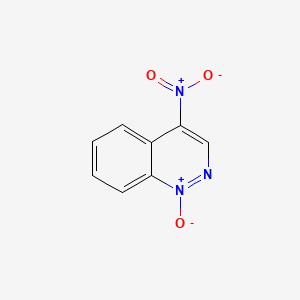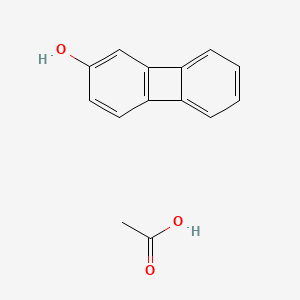
Acetic acid;biphenylen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;biphenylen-2-ol can be achieved through several methods. One common approach involves the esterification of biphenylen-2-ol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The carbonylation of methanol via the Monsanto process is a well-known method for producing acetic acid, which can then be reacted with biphenylen-2-ol to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;biphenylen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aluminum chloride (AlCl3) are used in Friedel-Crafts acylation reactions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;biphenylen-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid;biphenylen-2-ol involves its interaction with various molecular targets. In biological systems, it may exert antimicrobial effects by disrupting cell membranes and interfering with metabolic pathways . The compound’s aromatic structure allows it to participate in electron transfer reactions, which are crucial in many biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in the food and chemical industries.
Phenol: An aromatic compound with hydroxyl groups, known for its antiseptic properties.
Uniqueness
Acetic acid;biphenylen-2-ol is unique due to its combination of acetic acid and biphenylen-2-ol properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its potential antimicrobial properties also make it a compound of interest in medical research .
Propiedades
Número CAS |
13625-11-1 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
acetic acid;biphenylen-2-ol |
InChI |
InChI=1S/C12H8O.C2H4O2/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8;1-2(3)4/h1-7,13H;1H3,(H,3,4) |
Clave InChI |
ICHCWEHYFCERLC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C2C(=C1)C3=C2C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


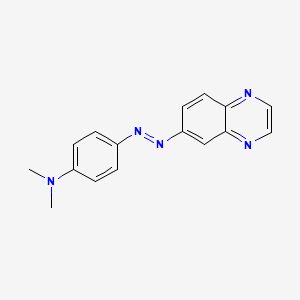
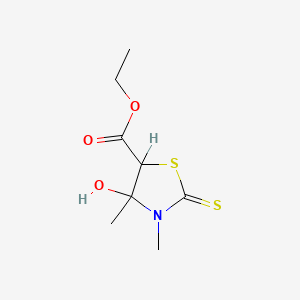
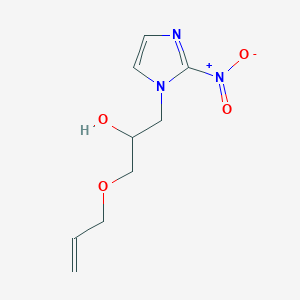
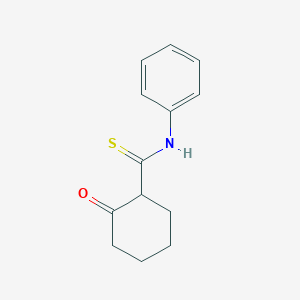
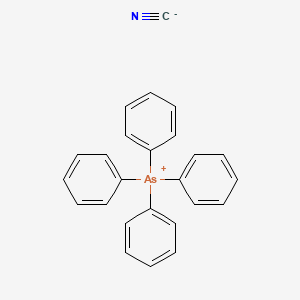




![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
